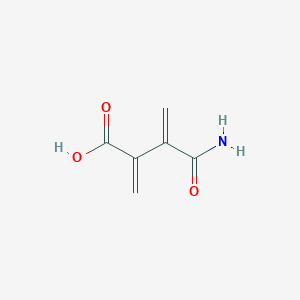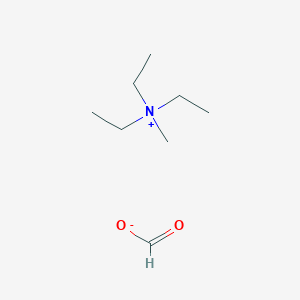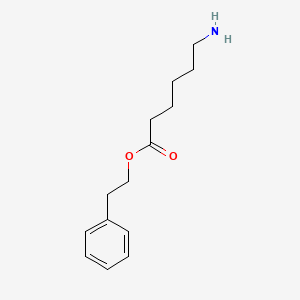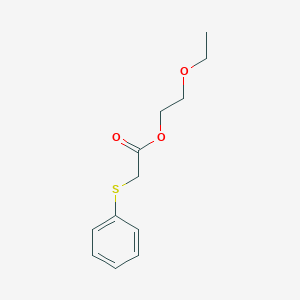![molecular formula C30H34N4O4 B14266129 N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] CAS No. 183478-41-3](/img/structure/B14266129.png)
N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylene core linked to two ethanediamide groups, each further connected to a 4-phenylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable dihalogen precursor reacts with a nucleophile under controlled conditions. For instance, the preparation of similar compounds has been reported by double nucleophilic substitution of a dihalogen precursor with sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which N1,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An antioxidant used in industrial applications.
N,N’-Bis(salicylidene)-1,2-phenylenediamine: A chelating agent for metal ions.
N,N’-[1,2-Phenylenebis(nitrilomethylylidene-2,1-phenylene)]bis(4-methylbenzenesulfonamide): Used in the synthesis of bioactive compounds.
Uniqueness
N~1~,N~1’~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide] is unique due to its specific structure, which combines a 1,2-phenylene core with ethanediamide and phenylbutyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
183478-41-3 |
|---|---|
Molecular Formula |
C30H34N4O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N'-[2-[[2-oxo-2-(4-phenylbutylamino)acetyl]amino]phenyl]-N-(4-phenylbutyl)oxamide |
InChI |
InChI=1S/C30H34N4O4/c35-27(31-21-11-9-17-23-13-3-1-4-14-23)29(37)33-25-19-7-8-20-26(25)34-30(38)28(36)32-22-12-10-18-24-15-5-2-6-16-24/h1-8,13-16,19-20H,9-12,17-18,21-22H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI Key |
DDGQMTNSHMLVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=O)NC2=CC=CC=C2NC(=O)C(=O)NCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)




![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)


![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)



![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
